molecular formula C17H14N4S B183325 6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE CAS No. 93073-29-1

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B183325
CAS No.: 93073-29-1
M. Wt: 306.4 g/mol
InChI Key: QFFYSZISVJLJSV-UHFFFAOYSA-N
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Description

6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule belonging to the class of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. This scaffold is recognized in medicinal chemistry as a privileged structure with significant pharmacological potential . Research into analogous compounds has demonstrated potent cytotoxic activity, with some derivatives showing growth inhibitory effects against a broad panel of 60 human cancer cell lines at concentrations as low as 10⁻⁷ M . The mechanism of action for this class of compounds is an area of active investigation. Evidence suggests that their anti-tumor activity is not primarily through tyrosine kinase inactivation but may involve a relatively broad specificity for the ATP-binding domain of various other kinases . Furthermore, closely related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been identified as highly potent and selective inhibitors of c-Met kinase, a promising target in oncology, with one compound exhibiting over 2500-fold selectivity for c-Met over other kinases . This makes the core structure a valuable template for developing novel targeted therapies. The compound is intended for use in biochemical research, high-throughput screening, and early-stage drug discovery projects, particularly those focused on oncology and kinase signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-12-15-18-19-17-21(15)20-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFYSZISVJLJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918735
Record name 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93073-29-1
Record name 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-phenyl-3-(2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Amino-5-Mercapto-3-Substituted Triazoles

The precursor 4-amino-5-mercapto-3-(2-phenylethyl)-1,2,4-triazole is critical for subsequent cyclization. This intermediate is synthesized by:

  • Hydrazinolysis : Reacting 3-aroyldithiocarbazates with hydrazine hydrate in ethanol.

  • S-Alkylation : Treating the thiol group with 2-phenylethyl bromide in alkaline medium.
    Reaction Conditions :

  • Solvent: Ethanol/water mixture.

  • Temperature: 60–80°C for 6–8 hours.

  • Yield: ~60% after recrystallization.

Cyclization to Form the Thiadiazole Ring

The thiadiazole ring is formed by reacting the triazole-thiol intermediate with a phenyl-containing carboxylic acid derivative. For example:

  • Reagents : Phenylacetic acid or benzoyl chloride in POCl₃.

  • Mechanism : Dehydration and cyclocondensation via nucleophilic attack of the thiol group on the carbonyl carbon, followed by sulfur extrusion.
    Optimization Notes :

  • Excess POCl₃ (3–4 equivalents) ensures complete dehydration.

  • Reflux time: 8–10 hours for maximal conversion.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 3362 cm⁻¹ (NH₂ stretch), 1580 cm⁻¹ (C=N), and 1344 cm⁻¹ (C–S–C).

  • ¹H NMR : Aromatic protons appear as multiplet at δ 6.4–8.8 ppm; phenethyl protons resonate as a triplet (δ 2.8–3.1 ppm) and multiplet (δ 7.2–7.4 ppm).

  • ¹³C NMR : Signals at δ 113–150 ppm correspond to the triazolothiadiazole core, while δ 120–129 ppm arise from phenyl carbons.

Chromatographic Purity

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30).

  • Melting Point : 121–123°C (decomposition).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldAdvantages
One-Pot CascadeMethyl benzoate, hydrazinePOCl₃, reflux, 10h65–70%Minimal purification, high efficiency
Stepwise Cyclization4-Amino-5-mercapto-triazolePOCl₃, reflux, 8h60–65%Controlled substitution, scalable
Post-FunctionalizationPre-formed triazolothiadiazoleDMF, K₂CO₃, 80°C, 6h50–55%Flexibility in substituent introduction

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric by-products. Using bulky substituents or directing groups (e.g., nitro) improves selectivity.

  • Yield Enhancement : Catalytic additives like p-toluenesulfonic acid (p-TSA) accelerate cyclization, reducing reaction time to 6–7 hours.

  • Green Chemistry : Replacing POCl₃ with ionic liquids or microwave-assisted synthesis reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique combination of triazole and thiadiazole rings allows for the creation of various derivatives that can exhibit different physical and chemical properties.

6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has demonstrated significant biological activities:

  • Antimicrobial Properties: The compound exhibits potent antimicrobial effects against a range of pathogens by inhibiting urease enzymes and shikimate dehydrogenase. These enzymes are crucial for microbial survival and proliferation.
  • Antifungal Activity: Its antifungal properties make it a candidate for developing new antifungal agents.
  • Anticancer Effects: Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane disruption.

Medical Applications

Research into the medicinal applications of this compound has revealed its potential in treating various conditions:

  • Anticonvulsant Activity: Investigations have shown that it may possess anticonvulsant properties.
  • Anti-inflammatory Effects: The compound has been studied for its ability to reduce inflammation in various models.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed an increase in caspase activity correlating with reduced cell viability.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The pharmacological profile of triazolothiadiazoles is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis with structurally analogous compounds:

Compound Name (Substituents) Position 3 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Biological Activities References
6-Phenyl-3-(2-phenylethyl)-[...] 2-Phenylethyl Phenyl Not reported Not reported Under investigation -
6-Phenyl-3-(4-pyridyl)-[...] 4-Pyridyl Phenyl 184–200 57–61 Antioxidant, planar structure
6-(1-Adamantyl)-3-(2-fluorophenyl)-[...] 2-Fluorophenyl 1-Adamantyl 162–200 52–61 Antiproliferative, antifungal
3-(3,4-Dimethoxyphenyl)-6-phenyl-[...] 3,4-Dimethoxyphenyl Phenyl 184 57 Antimicrobial (Gram+ bacteria)
3-(2-Fluorophenyl)-6-phenyl-[...] 2-Fluorophenyl Phenyl Not reported 65–70 Anti-inflammatory (carrageenan model)

Key Observations:

Substituent Effects on Bioactivity:

  • Electron-Withdrawing Groups (e.g., Fluorine): Fluorophenyl derivatives (e.g., 3-(2-fluorophenyl)-6-phenyl-...) exhibit enhanced anti-inflammatory activity due to improved binding to cyclooxygenase enzymes .
  • Bulky Groups (e.g., Adamantyl): Adamantyl-substituted compounds show antiproliferative activity, likely due to increased hydrophobicity and interaction with kinase domains .
  • Methoxy Groups: 3,4-Dimethoxyphenyl derivatives demonstrate strong antimicrobial activity, attributed to improved membrane penetration and electron donation .

Planarity and Dihedral Angles:

  • In 6-phenyl-3-(4-pyridyl)-..., the triazolo-thiadiazole system is nearly coplanar with the pyridine and phenyl rings (dihedral angles <8°), facilitating strong π-stacking in protein binding . The 2-phenylethyl group in the target compound may introduce steric hindrance, reducing planarity but increasing flexibility.

Pharmacological Comparisons

  • Antimicrobial Activity: 3-(3,4-Dimethoxyphenyl)-6-phenyl-... (7a) inhibits S. aureus (MIC = 12.5 µg/mL), outperforming non-methoxy analogs . Adamantyl derivatives (e.g., 5d) show antifungal activity against C. albicans via 14-α-demethylase inhibition .
  • Anti-Inflammatory Activity:
    • Fluorophenyl derivatives (3c, 3d) reduce paw edema by 68–72% in rats, surpassing indomethacin (65%) .
  • Anticancer Activity:
    • Adamantyl-substituted compounds exhibit IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells .

Research Findings and Data Tables

Table 1: Substituent Impact on Bioactivity

Substituent Type (Position 3) Biological Activity Proposed Mechanism
2-Phenylethyl Pending studies Lipophilicity-enhanced membrane uptake
4-Pyridyl Antioxidant Radical scavenging via lone-pair electrons
2-Fluorophenyl Anti-inflammatory COX-2 inhibition
1-Adamantyl Antiproliferative Kinase domain interaction

Table 2: Antimicrobial Activity of Selected Derivatives

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
7a (3,4-dimethoxyphenyl) 12.5 25 50
5d (adamantyl, 2-fluorophenyl) 25 50 6.25
3c (2-fluorophenyl) Not tested Not tested Not tested

Biological Activity

Overview

6-Phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that exhibits significant biological activity due to its structural features combining triazole and thiadiazole rings. This compound has garnered attention in pharmacological research for its potential applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

The primary targets of this compound include urease enzymes and shikimate dehydrogenase , which play crucial roles in various biochemical pathways.

  • Inhibition of Urease Enzymes : The compound acts as a competitive inhibitor, binding to the active site of urease enzymes and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to reduced ammonia production, which is significant in controlling microbial growth.
  • Impact on Shikimate Pathway : By inhibiting shikimate dehydrogenase, the compound disrupts the biosynthesis of aromatic amino acids, which are vital for the growth of many microorganisms.

Antimicrobial Activity

Research indicates that 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrates potent antimicrobial properties against various pathogens.

  • Bacterial Inhibition : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have been reported to have minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • Fungal Activity : The compound also displays antifungal properties against pathogens like Pyricularia oryzae and Rhizoctonia solani, indicating its potential use in agricultural applications as an antifungal agent .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Notably:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown efficacy in inhibiting cell growth in various cancer cell lines. For example, one study reported an IC50 value of 88 nM against the MKN45 gastric cancer cell line .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized triazolothiadiazole derivatives. The results indicated that:

CompoundBacterial StrainMIC (µg/mL)
2eE. coli32
2kS. aureus16
9bP. oryzae8

These findings illustrate the potential of these compounds in developing new antibiotics .

Case Study: Anticancer Activity

Another significant study focused on the anticancer properties of triazolothiadiazole derivatives:

CompoundCell LineIC50 (nM)
7dMKN45 (gastric)88
9bMDA-MB-231 (breast)64.5

The selective inhibition observed suggests that these compounds could be further developed as targeted cancer therapies .

Q & A

Basic: What are the optimal synthetic pathways for 6-phenyl-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives?

Methodological Answer:
The synthesis typically involves stepwise heterocyclic ring formation. For example, starting with a pyrazole intermediate (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylate), followed by cyclization with thiourea or thiosemicarbazide derivatives under reflux conditions. Key steps include:

  • Condensation reactions using NaH in toluene for pyrazole formation .
  • Cyclocondensation with 4-amino-5-mercapto-1,2,4-triazole in the presence of POCl₃ to form the triazolothiadiazole core .
  • Purification via column chromatography and recrystallization using ethanol/water mixtures to achieve >95% purity .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • 1H NMR : Confirm substituent integration ratios (e.g., phenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% by area normalization) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₁₅N₅S requires C 64.58%, H 4.26%, N 19.81%) .

Advanced: How can researchers resolve discrepancies in spectral data interpretation for novel analogs?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1H-13C HSQC NMR and high-resolution mass spectrometry (HRMS) to differentiate regioisomers (e.g., triazole vs. thiadiazole ring substitution patterns) .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Crystallography : For ambiguous cases, single-crystal X-ray diffraction resolves absolute configurations (e.g., distinguishing between [3,4-b] and [4,3-b] ring fusions) .

Advanced: What experimental design principles apply to evaluating antifungal activity via molecular docking?

Methodological Answer:

  • Target Selection : Use fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) for docking studies due to its role in ergosterol biosynthesis .
  • Software Workflow :
    • Prepare the ligand (e.g., protonation states via MarvinSketch) and protein (remove water, add hydrotons).
    • Perform flexible docking with AutoDock Vina (grid center on heme iron, 20 Å box size).
    • Validate poses using MM-GBSA binding energy calculations .
  • Benchmarking : Compare docking scores with known inhibitors (e.g., fluconazole) to prioritize analogs for in vitro testing .

Advanced: How can structure-activity relationships (SARs) be systematically analyzed for bioactivity enhancement?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with R-group modifications (e.g., electron-withdrawing groups at position 6 to enhance CYP51 binding) .
  • In Vitro Assays : Test antifungal activity (MIC values) against Candida albicans and correlate with docking scores .
  • QSAR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) with bioactivity .

Advanced: What methodological challenges arise in synthesizing and characterizing salt forms of this compound?

Methodological Answer:

  • Salt Formation : React the carboxylic acid derivative (e.g., position 7) with inorganic bases (e.g., NaOH, K₂CO₃) or organic amines (e.g., piperazine) in ethanol/water .
  • Characterization Challenges :
    • Use DSC/TGA to confirm salt stoichiometry and hydration states.
    • Compare solubility profiles (e.g., phosphate-buffered saline vs. simulated gastric fluid) to assess bioavailability improvements .

Advanced: How can researchers address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Optimization : Improve yields of pyrazole precursors by substituting NaH with K₂CO₃ in DMF to reduce side reactions .
  • Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura couplings in later stages (e.g., aryl boronic acid additions) .
  • Process Analytics : Implement inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound depletion .
    • CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .
  • In Silico Tools : Predict metabolic hotspots with MetaSite software and design analogs with blocked sites (e.g., methyl groups to hinder oxidation) .

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